molecular formula C6H6F2N2O B2915224 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carbaldehyde CAS No. 1783446-93-4

5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B2915224
CAS No.: 1783446-93-4
M. Wt: 160.124
InChI Key: GVDJVQKXKWYNOE-UHFFFAOYSA-N
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Description

5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carbaldehyde is a chemical compound that has garnered significant interest in various fields of research due to its unique structural features and potential applications. The presence of the difluoromethyl group imparts distinct chemical properties, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carbaldehyde typically involves the difluoromethylation of pyrazole derivatives. One common method includes the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in the presence of acetic acid or trifluoroacetic acid . The choice of acid can influence the regioselectivity of the reaction, leading to the formation of either 5-difluoromethyl or 7-difluoromethyl derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale difluoromethylation processes. These methods utilize various difluoromethylation reagents and catalysts to achieve high yields and purity. The development of non-ozone depleting difluorocarbene reagents has streamlined the industrial synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

    Reduction: Formation of 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-methanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors through hydrogen bonding and hydrophobic interactions . This interaction can modulate the biological activity of the compound, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carbaldehyde stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity

Properties

IUPAC Name

5-(difluoromethyl)-1-methylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c1-10-5(6(7)8)2-4(3-11)9-10/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDJVQKXKWYNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783446-93-4
Record name 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carbaldehyde
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